molecular formula C36H56F3O5PPdS B13904437 (Tbubrettphos PD(allyl))otf

(Tbubrettphos PD(allyl))otf

Cat. No.: B13904437
M. Wt: 795.3 g/mol
InChI Key: NAEVIOVMTRDFDW-NXZCPFRHSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tbubrettphos PD(allyl))otf involves the reaction of allyl palladium chloride dimer with the tBuBrettPhos ligand in the presence of silver triflate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .

Properties

Molecular Formula

C36H56F3O5PPdS

Molecular Weight

795.3 g/mol

IUPAC Name

(E)-but-2-ene;ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;palladium(2+);trifluoromethanesulfonate

InChI

InChI=1S/C31H49O2P.C4H7.CHF3O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-3-4-2;2-1(3,4)8(5,6)7;/h15-21H,1-14H3;3-4H,1H2,2H3;(H,5,6,7);/q;-1;;+2/p-1/b;4-3+;;

InChI Key

NAEVIOVMTRDFDW-NXZCPFRHSA-M

Isomeric SMILES

C/C=C/[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2]

Canonical SMILES

CC=C[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2]

Origin of Product

United States

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